molecular formula C38H42N2O5S2 B4265129 Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester CAS No. 438216-35-4

Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester

Cat. No.: B4265129
CAS No.: 438216-35-4
M. Wt: 670.9 g/mol
InChI Key: IPXVSQVDPVQXTK-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) involves multiple steps. The process typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate groups and the diimino linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[(1-oxo-2-phenylethyl)imino]malonate: A related compound with similar structural features but different functional groups.

    Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate): A compound with a similar core structure but different substituents.

Uniqueness

Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2,2-diphenylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O5S2/c1-5-44-35(41)31-27-19-17-23(3)21-29(27)46-33(31)39-37(43)38(25-13-9-7-10-14-25,26-15-11-8-12-16-26)40-34-32(36(42)45-6-2)28-20-18-24(4)22-30(28)47-34/h7-16,23-24,40H,5-6,17-22H2,1-4H3,(H,39,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXVSQVDPVQXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)NC5=C(C6=C(S5)CC(CC6)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102105
Record name Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438216-35-4
Record name Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438216-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Reactant of Route 2
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Reactant of Route 3
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Reactant of Route 4
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Reactant of Route 5
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Reactant of Route 6
Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester

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